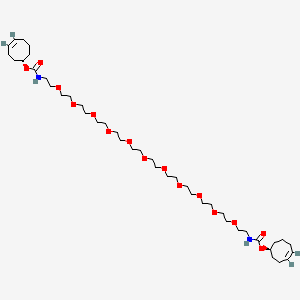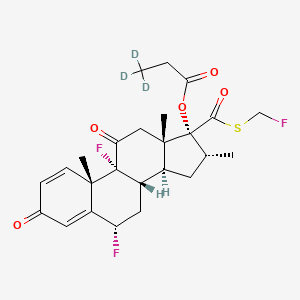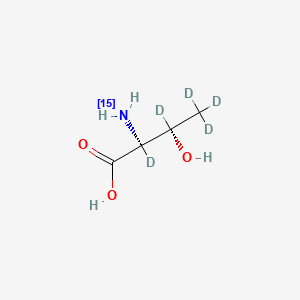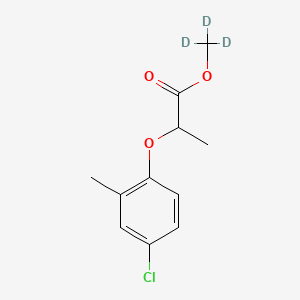
Tco-peg11-tco
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TCO-PEG11-TCO is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
准备方法
Synthetic Routes and Reaction Conditions
TCO-PEG11-TCO is synthesized through a series of chemical reactions involving the conjugation of trans-cyclooctene (TCO) groups to a PEG chain. The synthesis typically involves the following steps:
- Activation of the PEG chain with a suitable activating agent.
- Conjugation of TCO groups to the activated PEG chain under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale activation of the PEG chain.
- Efficient conjugation of TCO groups to the PEG chain using optimized reaction conditions to maximize yield and purity .
化学反应分析
Types of Reactions
TCO-PEG11-TCO primarily undergoes Diels-Alder reactions, specifically inverse electron demand Diels-Alder (iEDDA) reactions with tetrazine groups. This reaction is highly selective and bioorthogonal, making it suitable for bioconjugation in complex biological environments .
Common Reagents and Conditions
Reagents: Tetrazine-containing molecules.
Conditions: Mild, aqueous conditions that are compatible with biological systems
Major Products
The major product formed from the reaction of this compound with tetrazine is a stable dihydropyridazine derivative .
科学研究应用
TCO-PEG11-TCO has a wide range of applications in scientific research, including:
作用机制
TCO-PEG11-TCO functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
相似化合物的比较
Similar Compounds
TCO-PEG4-TCO: A shorter PEG-based linker with similar bioorthogonal properties.
TCO-PEG8-TCO: An intermediate-length PEG-based linker used in similar applications.
Uniqueness
TCO-PEG11-TCO is unique due to its longer PEG chain, which provides greater flexibility and spacing between the ligands in PROTACs. This can enhance the efficiency of target protein degradation by improving the spatial arrangement of the ligands .
属性
分子式 |
C42H76N2O15 |
|---|---|
分子量 |
849.1 g/mol |
IUPAC 名称 |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C42H76N2O15/c45-41(58-39-11-7-3-1-4-8-12-39)43-15-17-47-19-21-49-23-25-51-27-29-53-31-33-55-35-37-57-38-36-56-34-32-54-30-28-52-26-24-50-22-20-48-18-16-44-42(46)59-40-13-9-5-2-6-10-14-40/h1-3,5,39-40H,4,6-38H2,(H,43,45)(H,44,46)/b3-1+,5-2+/t39-,40-/m1/s1 |
InChI 键 |
UFMPFHFDLSVEFN-XBAJODHPSA-N |
手性 SMILES |
C1C[C@@H](CC/C=C/C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)O[C@@H]2CC/C=C/CCC2 |
规范 SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)

![(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide](/img/structure/B12419433.png)




